6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound, which includes an ethoxy group, a hydroxy group, and a trifluoromethyl group, makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the reaction of N-substituted isatins with trifluoromethylating agents. One common method includes the alkylation of isatin with an alkyl bromide using sodium hydride as a base in dimethylformamide (DMF) solvent. The trifluoromethyl group is then introduced at the C(3) position of the ketone using tetrabutylammonium fluoride (TBAF) as a catalyst in tetrahydrofuran (THF) solvent at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases and nuclear receptors, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Lacks the ethoxy group but shares similar biological activities.
6-Trifluoromethylindolin-2-one: Lacks both the ethoxy and hydroxy groups but retains the trifluoromethyl group, which contributes to its biological activity.
Uniqueness: 6-Ethoxy-3-hydroxy-3-(trifluoromethyl)indolin-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxy, hydroxy, and trifluoromethyl groups provides a distinct set of properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C11H10F3NO3 |
---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
6-ethoxy-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C11H10F3NO3/c1-2-18-6-3-4-7-8(5-6)15-9(16)10(7,17)11(12,13)14/h3-5,17H,2H2,1H3,(H,15,16) |
InChI Key |
JRMHZENQCPXXOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.